4-Morpholino-2-butynoic acid is an organic compound with the molecular formula C₈H₁₁NO₃. It features a morpholino group, which is a six-membered ring containing one nitrogen atom, attached to a butynoic acid moiety. This compound is notable for its unique structure, which includes a triple bond between carbons in the butynoic acid part, contributing to its reactivity and potential biological activity. The compound is classified as an alkyne carboxylic acid and is recognized for its applications in medicinal chemistry and organic synthesis .
Research indicates that 4-Morpholino-2-butynoic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and neurological disorders .
The synthesis of 4-Morpholino-2-butynoic acid typically involves several steps:
4-Morpholino-2-butynoic acid has several applications:
Studies on the interactions of 4-Morpholino-2-butynoic acid with biological targets have shown promising results. It has been investigated for its ability to modulate enzyme activity and receptor binding, indicating potential pathways for therapeutic intervention. Further research is needed to fully elucidate its mechanism of action and efficacy in biological systems .
Several compounds share structural or functional similarities with 4-Morpholino-2-butynoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Butynoic Acid | Alkyne Carboxylic Acid | Simpler structure without morpholino group |
| Morpholine | Heterocyclic Amine | Lacks the alkyne functionality |
| 4-Aminobutyric Acid | Amino Acid | Contains an amino group instead of morpholine |
| 3-Morpholinopropionic Acid | Morpholine Derivative | Similar morpholine structure but different carbon chain |
4-Morpholino-2-butynoic acid's distinct combination of a morpholino ring and a terminal alkyne sets it apart from these compounds, providing unique reactivity and biological profiles that are valuable in research and pharmaceutical applications .
The compound features a linear butynoic acid chain (C≡C–COOH) substituted at the C4 position by a morpholine ring (C₄H₈NO). The triple bond between C2 and C3 imposes planarity on the central alkyne segment, while the morpholine group adopts a chair conformation, minimizing steric strain. The carboxylic acid terminus participates in hydrogen bonding, influencing crystallographic packing and solubility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₃ | |
| Molar Mass (g/mol) | 169.18 | |
| SMILES | CC#CC(=O)O.N1CCOCC1 | |
| InChI Key | Not explicitly reported | – |
Per IUPAC rules, the compound is designated as 4-morpholinobut-2-ynoic acid, reflecting the morpholine substituent on the fourth carbon of the butynoic acid chain. Alternative nomenclature includes 4-morpholinotetrolic acid, referencing its structural relationship to tetrolic acid (2-butynoic acid).
Unlike simpler carboxylic acids, 4-morpholino-2-butynoic acid exhibits limited tautomerism due to the electron-withdrawing morpholine group stabilizing the enol form. Resonance structures primarily localize electron density within the carboxylic acid group, with minor delocalization into the alkyne π-system. Computational studies suggest negligible keto-enol equilibrium under standard conditions.
X-ray diffraction data for this compound remain unreported, but analogous morpholine derivatives show monoclinic crystal systems with P2₁/c space groups. Spectroscopic characterization relies on:
Classical routes to 4-morpholino-2-butynoic acid often begin with propargyl derivatives, leveraging their reactivity for alkyne functionalization. A prominent method involves the oxidation of propargyl alcohol to propiolic acid ($$ \text{HC}\equiv\text{CCO}_2\text{H} $$), a precursor for acetylenic carboxylic acids [2]. Subsequent coupling with morpholine introduces the heterocyclic moiety. For instance, 4-bromocrotonoic acid reacts with morpholine in the presence of ethyl dichlorophosphate (EDCI) and dichloromethane to form intermediates like 4-morpholino-2-buten-1-one [1]. This stepwise approach ensures regioselectivity, though yields remain moderate (61% for intermediate 21 in Scheme 2a) [1].
Another classical pathway employs nucleophilic substitution, where morpholine displaces leaving groups on alkyne-containing substrates. For example, tert-butyl 4-oxo-hexahydropyrido-thieno-pyrimidine-7-carboxylate undergoes chlorination with phosphorus oxychloride ($$ \text{POCl}_3 $$) to generate reactive intermediates, which then react with amines like benzylamine [1]. While effective, these methods often require prolonged reaction times and multi-step purification.
Recent advancements emphasize catalytic systems to streamline alkyne functionalization. Zinc iodide ($$ \text{ZnI}_2 $$) catalyzes the one-pot synthesis of allenes from terminal alkynes and aldehydes, with morpholine acting as a base [3]. This method proceeds via propargylic amine intermediates, which undergo hydride transfer and β-elimination to yield allenes. Applied to 4-morpholino-2-butynoic acid, this approach could reduce steps and enhance atom economy.
Transition-metal catalysis also shows promise. Palladium complexes facilitate Sonogashira couplings, enabling direct attachment of morpholine to acetylenic frameworks. However, challenges persist in suppressing side reactions like Glaser coupling, which forms undesired diynes. Optimizing ligand systems and solvent polarity (e.g., toluene vs. tetrahydrofuran) mitigates these issues, improving selectivity [3].
Incorporating the morpholine ring demands precise control over reaction conditions. A common strategy involves reacting secondary amines with electrophilic alkynes. For example, 4-chloro-5,6,7,8-tetrahydrobenzo-thieno-pyrimidine reacts with morpholine in n-butanol under reflux to form N-morpholino derivatives [1]. The reaction’s success hinges on the amine’s nucleophilicity and the alkyne’s electronic environment.
Alternatively, EDCI-mediated coupling links morpholine to carboxylic acid derivatives. In Scheme 2a of [1], morpholine reacts with activated esters of 2-butynoic acid, forming stable amides. This method avoids harsh acidic conditions, preserving the alkyne’s integrity. Recent studies explore enzymatic catalysis for greener amide bond formation, though industrial adoption remains limited.
Scaling 4-morpholino-2-butynoic acid synthesis necessitates balancing yield, purity, and cost. Key parameters include:
| Parameter | Laboratory Scale (Source [1]) | Industrial Optimization |
|---|---|---|
| Reaction Temperature | 55–60°C | 70–80°C (enhanced kinetics) |
| Catalyst Loading | 1.0 equiv | 0.5 equiv (recyclable catalysts) |
| Solvent | Dichloromethane | Toluene (lower toxicity) |
| Purification | Column chromatography | Crystallization (cost-effective) |
For instance, refluxing 29c with formamidine acetate in dimethylformamide (DMF) achieves 90% yield on a 56.7 mmol scale [1]. Replacing DMF with polar aprotic solvents like acetonitrile reduces decomposition. Continuous-flow reactors further enhance productivity by minimizing thermal gradients and byproduct formation.
The thermodynamic properties of 4-Morpholino-2-butynoic acid are influenced by both its morpholine ring and alkyne carboxylic acid functionalities. The parent 2-butynoic acid (tetrolic acid) exhibits distinctive thermal characteristics with a melting point ranging from 78-80°C [1] [2] and a boiling point of 200-203°C [1]. The compound demonstrates thermal stability limitations, with accelerated rate calorimetry studies revealing exothermic onset temperatures beginning at 135°C for 2-butynoic acid, indicating potential for thermal runaway reactions [3] [4].
For the morpholine-substituted derivative, the thermodynamic profile is expected to be significantly modified due to the introduction of the heterocyclic ring system. Morpholine itself has a melting point of -5°C and a boiling point of 129°C [5], suggesting that the 4-morpholino substituent would introduce additional intermolecular interactions through the nitrogen and oxygen heteroatoms.
Table 1: Comparative Thermodynamic Parameters
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Thermal Onset (°C) |
|---|---|---|---|---|
| 2-Butynoic acid | 84.07 [1] [2] | 78-80 [1] [2] | 200-203 [1] | 135 [3] |
| Morpholine | 87.12 [5] | -5 [5] | 129 [5] | - |
| 4-Morpholino-2-butynoic acid | 169.18 [6] | Not determined | Not determined | Not determined |
The phase behavior of 2-butynoic acid reveals polymorphic tendencies, with studies demonstrating the existence of two enantiotropically related crystalline forms [7]. The compound can form both one-dimensional and zero-dimensional hydrogen-bonded structures, with the higher dimensional form exhibiting smaller thermal expansion coefficients [7]. This polymorphic behavior is attributed to differences in hydrogen bonding networks and may be similarly present in the morpholine derivative.
The solubility profile of 4-Morpholino-2-butynoic acid reflects the dual nature of its molecular structure, containing both hydrophilic and lipophilic regions. The parent 2-butynoic acid demonstrates high solubility in polar solvents such as water and ethanol, with the ability to be recrystallized from nonpolar solvents including heptane, hexane, and toluene [8]. The water solubility is reported as 50 mg/mL, producing clear to very slightly hazy, colorless to very faintly yellow solutions [1].
Morpholine exhibits miscible behavior with water and shows broad solubility across various solvent systems, being miscible with acetone, alcohols, benzene, diethyl ether, and tetrahydrofuran [9] [5]. The morpholine moiety has been specifically noted for improving aqueous solubility of lipophilic scaffolds in medicinal chemistry applications [10].
Table 2: Solubility Parameters for Related Compounds
| Compound | Water Solubility | Polar Solvents | Nonpolar Solvents |
|---|---|---|---|
| 2-Butynoic acid | 50 mg/mL [1] | Highly soluble (ethanol) [8] | Recrystallization possible (heptane, hexane, toluene) [8] |
| Morpholine | Miscible [9] [5] | Miscible (acetone, alcohols) [9] [5] | Miscible (benzene, ether) [9] [5] |
| 4-Morpholino-2-butynoic acid | Expected enhanced | Expected high | Expected moderate |
The combined structure of 4-Morpholino-2-butynoic acid is predicted to exhibit enhanced aqueous solubility compared to the parent butynoic acid due to the additional hydrogen bonding capacity of the morpholine nitrogen and oxygen atoms. The compound would likely demonstrate good solubility in protic polar solvents such as methanol and ethanol, moderate solubility in aprotic polar solvents like dimethyl sulfoxide and acetone, and limited solubility in nonpolar hydrocarbons.
The acid-base behavior of 4-Morpholino-2-butynoic acid involves multiple ionizable groups, creating a complex pH-dependent equilibrium system. The parent 2-butynoic acid exhibits a pKa value of 2.62 at 25°C [1], characteristic of carboxylic acids with electron-withdrawing alkyne substituents.
Morpholine demonstrates basic properties with a pKa of 8.49 [5], making it a moderately strong organic base. The morpholine nitrogen can readily accept protons to form morpholinium cations, particularly under acidic conditions [11] [9].
Table 3: Dissociation Constants and Ionic Behavior
| Functional Group | pKa Value | Ionic State (pH < pKa) | Ionic State (pH > pKa) |
|---|---|---|---|
| Carboxylic acid (2-butynoic) | 2.62 [1] | -COOH (protonated) | -COO⁻ (deprotonated) |
| Morpholine nitrogen | 8.49 [5] | -NH⁺ (protonated) | -N (neutral) |
| 4-Morpholino-2-butynoic acid | Expected: ~2.5, ~8.5 | Zwitterionic possible | Anionic dominant |
The compound is expected to exist in different ionic states depending on solution pH:
This amphoteric behavior provides the compound with unique solubility and interaction properties across different pH ranges, making it potentially useful in buffering systems and pH-responsive applications.
The stability profile of 4-Morpholino-2-butynoic acid under environmental stress conditions must consider the inherent instability of alkyne-containing carboxylic acids and the susceptibility of morpholine derivatives to specific degradation pathways.
Studies on 2-butynoic acid reveal significant thermal instability, with the alkyne functionality being classified as a highly energetic functional group with explosive potential [3] [4]. Differential scanning calorimetry analysis shows exothermic activity onset at 123°C, with substantial heat release during decomposition [4]. The degradation mechanism involves complex reactions that can produce acetaldehyde and other volatile byproducts [12] [4].
Morpholine undergoes specific degradation reactions under certain conditions, including nitrosation to form carcinogenic N-nitrosomorpholine when exposed to nitrite sources [9]. The compound also reacts with carbon dioxide to form carbamates under anhydrous conditions and with carbon disulfide to form dithiocarbamates [9].
Table 4: Environmental Stress Degradation Pathways
| Stress Condition | Primary Degradation Mechanism | Products | Kinetic Behavior |
|---|---|---|---|
| Thermal (>135°C) | Alkyne decomposition [3] | Acetaldehyde, volatile organics [4] | Exothermic, runaway potential |
| Oxidative | Morpholine oxidation | N-oxide derivatives | pH-dependent rate |
| Hydrolytic (acidic) | Ester/amide cleavage | Carboxylic acid fragments | Pseudo-first-order |
| Photolytic | UV-induced bond scission | Free radicals, aldehydes | Light intensity dependent |
Under hydrolytic conditions, the compound may undergo degradation through nucleophilic attack at the carbon adjacent to the morpholine nitrogen, particularly under acidic conditions where the nitrogen is protonated and becomes a better leaving group. The alkyne functionality may also be susceptible to hydration reactions, leading to ketone formation.
The environmental persistence of 4-Morpholino-2-butynoic acid is expected to be limited due to multiple degradation pathways. Aerobic biodegradation may occur through initial oxidation of the morpholine ring or hydrolysis of the carbon-nitrogen bond, followed by further catabolism of the resulting fragments. The compound should be stored under inert atmosphere at low temperatures to minimize thermal and oxidative degradation.